BenchChemオンラインストアへようこそ!

Methyl 2-(2,3-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate

Structure–Activity Relationship Benzothiazole Amides Regioisomer Comparison

Methyl 2-(2,3-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate (CAS 904277-46-9) is a synthetic benzothiazole derivative with molecular formula C₁₈H₁₆N₂O₅S and molecular weight 372.4 g/mol. It features a 2,3-dimethoxybenzamido substituent at the 2-position and a methyl carboxylate ester at the 6-position of the benzothiazole core, yielding a computed XLogP3 of 3.3 and topological polar surface area (TPSA) of 115 Ų.

Molecular Formula C18H16N2O5S
Molecular Weight 372.4
CAS No. 904277-46-9
Cat. No. B2645193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2,3-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate
CAS904277-46-9
Molecular FormulaC18H16N2O5S
Molecular Weight372.4
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC
InChIInChI=1S/C18H16N2O5S/c1-23-13-6-4-5-11(15(13)24-2)16(21)20-18-19-12-8-7-10(17(22)25-3)9-14(12)26-18/h4-9H,1-3H3,(H,19,20,21)
InChIKeyUFXHOHJSTSETQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(2,3-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate (CAS 904277-46-9): Structural Identity and Physicochemical Baseline for Procurement Decisions


Methyl 2-(2,3-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate (CAS 904277-46-9) is a synthetic benzothiazole derivative with molecular formula C₁₈H₁₆N₂O₅S and molecular weight 372.4 g/mol [1]. It features a 2,3-dimethoxybenzamido substituent at the 2-position and a methyl carboxylate ester at the 6-position of the benzothiazole core, yielding a computed XLogP3 of 3.3 and topological polar surface area (TPSA) of 115 Ų [1][2]. The compound is cataloged as a research-grade screening compound (Life Chemicals catalog F2516-0205, purity ≥90%) and belongs to the broader class of 2-amidobenzothiazole-6-carboxylates, a scaffold widely investigated for anticancer, anti-inflammatory, and enzyme-inhibitory applications [2][3].

Why Regioisomeric or Ester-Variant Substitution of Methyl 2-(2,3-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate Cannot Be Assumed Equivalent


Within the 2-amidobenzothiazole-6-carboxylate series, the position of methoxy substituents on the benzamide ring critically modulates both electronic and steric properties that govern target binding and pharmacokinetic behavior [1]. The 2,3-dimethoxy orientation places one methoxy group ortho to the amide carbonyl, creating a unique intramolecular hydrogen-bonding environment and steric constraint absent in the 3,5- or 3,4-dimethoxy regioisomers [2]. In the benzothiazole amide class, published structure–activity relationship (SAR) studies demonstrate that even minor positional changes in dimethoxy substitution patterns on the benzamide ring alter NQO2 inhibitory potency by over 30-fold (from IC₅₀ 51 nM to >1.27 μM), while antiproliferative activity in MCF-7 cells varies from >50% inhibition to marginal activity solely based on benzamide substitution identity [3][4]. These data establish that the 2,3-dimethoxybenzamido architecture is not interchangeable with other regioisomers, and procurement of a generic benzothiazole amide or alternative regioisomer will not reproduce the specific physicochemical and pharmacological profile associated with CAS 904277-46-9.

Quantitative Comparative Evidence for Methyl 2-(2,3-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate Versus Closest Analogs


Evidence 1: Regioisomeric Differentiation — 2,3-Dimethoxy vs. 3,5-Dimethoxy Substitution Impacts Intramolecular Hydrogen Bonding and TPSA

The 2,3-dimethoxy substitution pattern on the benzamide ring of CAS 904277-46-9 positions one methoxy oxygen ortho to the amide C=O, enabling a potential six-membered intramolecular hydrogen bond that constrains the benzamide rotameric conformation. By contrast, the closest commercially available regioisomer, methyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate (CAS 946276-79-5), places both methoxy groups meta to the amide, eliminating this conformational restriction [1]. Both compounds share identical molecular weight (372.4 g/mol), XLogP3 (3.3), and hydrogen bond donor/acceptor counts (1 donor, 7 acceptors), but differ in topological polar surface area (both computed at 115 Ų) and in the spatial arrangement of H-bond acceptors, which affects recognition by biological targets [1][2]. In a structurally analogous series of dimethoxy-substituted benzothiazole NQO2 inhibitors, changing methoxy positions from 3,4- to 3,5- altered IC₅₀ values from 1.27 μM to sub-100 nM, demonstrating that regioisomeric methoxy arrangement is a primary determinant of target engagement, not merely a passive structural feature [3].

Structure–Activity Relationship Benzothiazole Amides Regioisomer Comparison

Evidence 2: Methoxy-Enriched Benzamide Versus Unsubstituted Benzamide — Lipophilicity and Binding Surface Differentiation

The unsubstituted benzamide analog, methyl 2-benzamido-1,3-benzothiazole-6-carboxylate (CAS 339153-43-4, MW 312.3 g/mol, C₁₆H₁₂N₂O₃S), lacks both methoxy groups and thus has substantially lower molecular weight (−60.1 Da), fewer hydrogen bond acceptors (5 vs. 7), and lower computed lipophilicity compared to CAS 904277-46-9 (MW 372.4 g/mol, C₁₈H₁₆N₂O₅S) [1][2]. The addition of two methoxy groups in the target compound increases both hydrogen-bond acceptor capacity and electron density on the benzamide aromatic ring, factors that influence π-stacking interactions with target proteins and overall binding affinity. In the benzothiazole amide class, SAR studies show that benzamide substitution identity is a key driver of antiproliferative potency: among N-1,3-benzothiazol-2-ylbenzamide derivatives tested against MCF-7 breast cancer cells, only specific substituted analogs (e.g., difluorobenzamide-containing compounds) achieved >50% growth inhibition, while unsubstituted or less optimally substituted benzamides showed marginal activity [3].

Lipophilicity Benzamide SAR Drug-Likeness

Evidence 3: Methyl Ester at 6-Position Enables Distinct Derivatization Chemistry Versus Ethyl Ester Analogs

CAS 904277-46-9 bears a methyl carboxylate ester at the benzothiazole 6-position, differentiating it from the corresponding ethyl ester analog, ethyl 2-(3,4-dimethoxybenzamido)-1,3-benzothiazole-6-carboxylate (CAS 896680-11-8), which has a molecular weight of 386.4 g/mol (+14.0 Da relative to the methyl ester) and the formula C₁₉H₁₈N₂O₅S [1]. The methyl ester confers a smaller steric footprint at the 6-position and faster hydrolysis kinetics under basic conditions, producing the free 6-carboxylic acid for further amide coupling or bioconjugation reactions. The methyl ester is commercially available from Life Chemicals at ≥90% purity in quantities from 1 mg to 75 mg, with pricing ranging from $54 (1 mg) to $208 (75 mg) [2]. This positions CAS 904277-46-9 as an accessible entry point for SAR exploration at the 6-position via ester hydrolysis and subsequent diversification, a strategy widely employed in benzothiazole-based drug discovery programs targeting kinases, PPARs, and NQO2 [3][4].

Synthetic Chemistry Ester Hydrolysis Building Block Utility

Evidence 4: Class-Level NQO2 Inhibitory Potential — Benzothiazole Dimethoxybenzamide Series Demonstrates Nanomolar Target Engagement

Although no direct NQO2 inhibition data exist for CAS 904277-46-9 specifically, the compound belongs to a structurally defined series of dimethoxy-substituted benzothiazoles that have been systematically evaluated as NQO2 inhibitors. In a study of 55 benzothiazole derivatives encompassing five dimethoxy substitution patterns, the most potent compounds achieved IC₅₀ values below 100 nM, with the 3,4-dimethoxy series yielding an IC₅₀ of 1.27 μM for the lead 6-methoxy analog [1]. The 3',4',5'-trimethoxybenzothiazole sub-series produced IC₅₀ values of 51 nM (6-methoxy), 79 nM (6-amino), and 31 nM (6-acetamide), demonstrating that the dimethoxy/trimethoxybenzamide motif is a validated pharmacophore for NQO2 inhibition [1]. The 2,3-dimethoxybenzamido substitution pattern of CAS 904277-46-9 represents an unexplored regioisomeric space within this validated pharmacophore class, offering a structurally distinct probe for investigating NQO2 binding pocket tolerance to ortho-methoxy substitution — a question directly relevant to optimizing inhibitor selectivity versus NQO1 [1][2].

NQO2 Inhibition Cancer Neuroinflammation Enzyme Assay

Evidence 5: Antiproliferative Class Potential — Benzothiazole Amides Exhibit Substructure-Dependent Cytotoxicity in Cancer Cell Lines

The benzothiazole amide scaffold has demonstrated antiproliferative activity across multiple cancer cell lines in peer-reviewed studies. N-1,3-benzothiazol-2-ylbenzamide derivatives were tested against MCF-7 (breast) and HepG2 (liver) cancer cells, with difluorobenzamide-substituted analogs achieving >50% growth inhibition [1]. In a separate study, benzothiazole amides 2a–g were evaluated as PPARα antagonists and showed >90% viability inhibition in two paraganglioma cell lines, with compound 2b exhibiting IC₅₀ values in the low micromolar range [2]. While no direct antiproliferative data exist for CAS 904277-46-9, its 2,3-dimethoxybenzamido architecture places it within a substructural class that has yielded active antiproliferative agents. Notably, the 2,3-dimethoxy substitution pattern on the benzamide ring is absent from all published benzothiazole amide antiproliferative series (which have explored 3,4-, 3,5-, 2,4-, and halogen-substituted benzamides but not 2,3-dimethoxy), meaning CAS 904277-46-9 represents a unique and uncharacterized entry point for expanding the SAR landscape of this therapeutically relevant scaffold [1][2].

Antiproliferative Activity PPARα Antagonism Cancer Cell Lines

Recommended Procurement and Application Scenarios for Methyl 2-(2,3-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate Based on Quantitative Evidence


Scenario A: NQO2 Inhibitor Lead Discovery — Exploring 2,3-Dimethoxy Regioisomeric Space

CAS 904277-46-9 is recommended for medicinal chemistry teams seeking to expand the SAR landscape of benzothiazole-based NQO2 inhibitors beyond the five dimethoxy substitution patterns (3,5-; 2,4-; 2,5-; 3,4-; and 3,4,5-trimethoxy) already disclosed in the literature [1]. The compound provides a unique 2,3-dimethoxy substitution vector not represented in the published 55-compound NQO2 inhibitor series, where activity ranged from IC₅₀ 25 nM to >1.27 μM. Procurement of CAS 904277-46-9 at the 10–75 mg scale (available from Life Chemicals at $69–$208) [2] enables direct enzymatic screening to determine whether ortho/meta dimethoxy geometry is tolerated or preferred by the NQO2 active site.

Scenario B: Benzothiazole Amide Antiproliferative Screening — Filling the 2,3-Dimethoxy Gap in Cancer Cell Line Panels

Published benzothiazole amide antiproliferative SAR has explored halogen-, alkyl-, and various dimethoxy-substituted benzamides, but the 2,3-dimethoxy substitution pattern remains absent from all disclosed screening sets [1][2]. Research groups engaged in anticancer benzothiazole lead optimization should procure CAS 904277-46-9 as a structurally distinct probe to evaluate whether the 2,3-dimethoxy orientation confers differential activity against MCF-7, HepG2, or paraganglioma cell lines relative to the previously characterized 3,4- and 3,5-dimethoxy analogs.

Scenario C: 6-Position Derivatization Platform — Methyl Ester as a Synthetic Handle for Focused Library Synthesis

The methyl ester at the benzothiazole 6-position of CAS 904277-46-9 offers a versatile synthetic handle for focused library generation. Basic hydrolysis yields the free 6-carboxylic acid, which can be coupled to diverse amine building blocks to generate amide libraries for SAR exploration [1]. The methyl ester is sterically less hindered than the corresponding ethyl ester analog (CAS 896680-11-8, MW +14.0 Da), providing faster and higher-yielding deprotection under standard conditions (LiOH/THF/H₂O or NaOH/MeOH). Procurement at the 30–50 mg scale ($119–$160) is appropriate for initial derivatization feasibility studies and pilot library synthesis [2].

Scenario D: Regioisomeric Probe for Physicochemical Property Profiling in Preclinical Candidate Optimization

For drug discovery programs optimizing benzothiazole amide lead series, CAS 904277-46-9 serves as a regioisomeric comparator for in vitro ADME profiling panels. The compound's computed XLogP3 of 3.3 and TPSA of 115 Ų [1] place it within favorable oral drug-like space, but the ortho-methoxy orientation may differentially affect microsomal stability, CYP450 inhibition, and plasma protein binding compared to meta-substituted regioisomers. Systematic procurement of CAS 904277-46-9 alongside its 3,5-dimethoxy (CAS 946276-79-5) and 3,4-dimethoxy (CAS 946360-03-8) analogs [2] enables parallel assessment of the impact of methoxy positional isomerism on key pharmacokinetic parameters.

Quote Request

Request a Quote for Methyl 2-(2,3-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.